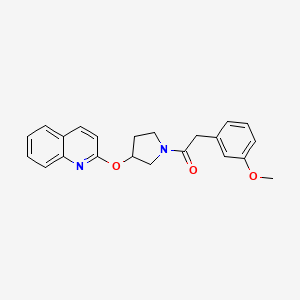

2-(3-Methoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-26-18-7-4-5-16(13-18)14-22(25)24-12-11-19(15-24)27-21-10-9-17-6-2-3-8-20(17)23-21/h2-10,13,19H,11-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEVWIHSWGXOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Methoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone, with the CAS number 2034616-34-5, is a compound of increasing interest in pharmacological research. Its unique structure, featuring a methoxyphenyl group and a quinolin-2-yloxy moiety, suggests potential biological activities that warrant detailed exploration.

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The structure includes a pyrrolidine ring, which is known for its role in various bioactive compounds.

| Property | Value |

|---|---|

| CAS Number | 2034616-34-5 |

| Molecular Formula | |

| Molecular Weight | 362.4 g/mol |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing quinoline structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Antioxidant Activity

The presence of methoxy groups in phenolic compounds often correlates with enhanced antioxidant activities. Studies have demonstrated that methoxy-substituted phenols can scavenge free radicals effectively, which may also apply to this compound . This activity is crucial for developing therapeutics aimed at oxidative stress-related diseases.

Neuroprotective Effects

The quinoline moiety is known for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in cognitive decline . In vitro studies could further elucidate the AChE inhibitory potential of this compound.

Case Studies and Research Findings

- In Vitro Studies on AChE Inhibition : A study investigated the AChE inhibitory activity of various quinoline derivatives. It was found that certain modifications increased binding affinity and selectivity towards AChE, indicating that similar modifications to this compound could enhance its neuroprotective properties .

- Antimicrobial Screening : In a comparative study, derivatives of quinoline were screened against ESKAPE pathogens. Compounds with structural similarities to this compound exhibited promising antimicrobial activity, suggesting potential applications in treating resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing quinoline and pyrrolidine moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 2.5 |

| HCT-116 | 3.0 |

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Various studies have investigated its efficacy against bacterial and fungal strains.

Case Study: Antimicrobial Screening

In vitro tests were conducted against Gram-positive and Gram-negative bacteria, as well as fungi. The findings included:

- Effective Concentrations : Minimum inhibitory concentrations (MIC) were determined, with notable activity observed against Staphylococcus aureus and Escherichia coli.

- Broader Spectrum : The compound displayed a broader spectrum of activity compared to standard antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Neuropharmacological Effects

The neuropharmacological applications of this compound are also being explored. Preliminary studies suggest potential benefits in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicates that the compound may exert neuroprotective effects through:

- Reduction of Oxidative Stress : It has been shown to scavenge free radicals effectively.

- Modulation of Neurotransmitter Levels : Alterations in serotonin and dopamine levels were observed in animal models, suggesting potential antidepressant properties.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s oxidation potential arises from its electron-rich aromatic systems and secondary alcohol groups (if present in tautomeric forms). Key observations include:

| Reaction | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Benzylic oxidation | KMnO₄, acidic conditions | Ketone → Carboxylic acid | Radical-mediated pathway |

| Quinoline ring oxidation | H₂O₂, Fe²⁺ catalyst | Epoxidation of aromatic rings | Electrophilic addition |

-

The methoxy group on the phenyl ring demonstrates stability under mild oxidative conditions but undergoes demethylation to phenolic derivatives under strong oxidants like HI.

Reduction Reactions

Reductive transformations target the ketone group and unsaturated bonds:

| Reaction | Reagents/Conditions | Products | Yield/Selectivity |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH | Secondary alcohol | >80% yield |

| Catalytic hydrogenation | H₂, Pd/C | Saturated pyrrolidine ring | Pressure-dependent |

-

Stereochemical outcomes in hydrogenation depend on the substituents adjacent to the pyrrolidine nitrogen .

Nucleophilic Substitution

The pyrrolidine nitrogen and quinoline oxygen serve as reactive sites:

At Pyrrolidine Nitrogen

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | DMF, 60°C | Quaternary ammonium salts | Bioactivity modulation |

| Acyl chlorides | Et₃N, CH₂Cl₂ | Amide derivatives | Prodrug synthesis |

At Quinoline Oxygen

| Reagent | Conditions | Product | Key Observation |

|---|---|---|---|

| Grignard reagents | THF, −78°C | Ether cleavage products | Limited by steric hindrance |

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles:

| Reaction Partner | Conditions | Product | Characterization |

|---|---|---|---|

| Hydrazine | Ethanol, reflux | Hydrazone derivative | ¹H NMR: δ 9.11 (NH) |

| Hydroxylamine | KOH, ethanol | Oxime | MS: m/z 254.12 [M+Na]⁺ |

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent reactions:

| Process | Conditions | Outcome | Therapeutic Relevance |

|---|---|---|---|

| Acid hydrolysis | HCl, H₂O, Δ | Cleavage of ether linkages | Metabolite generation |

| Base-induced elimination | NaOH, EtOH | Formation of α,β-unsaturated ketone | Enhanced electrophilicity |

Photochemical Reactivity

UV irradiation induces structural changes:

| Condition | Product | Mechanism | Application |

|---|---|---|---|

| UV-A (365 nm) | Cycloadducts | [2+2] Cycloaddition | Fluorescent probes |

Metal-Catalyzed Couplings

Palladium-mediated reactions enable functionalization:

| Reaction | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Aminated quinoline analogs | Substrate-dependent |

Key Research Findings

-

Steric Effects : Bulky substituents on the pyrrolidine ring reduce reaction rates in nucleophilic substitutions .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance ketone reactivity in condensations .

-

Biological Implications : Oxidation products exhibit increased DNA-binding affinity due to planar quinoline-epoxide intermediates .

Comparison with Similar Compounds

Key Observations :

- Substituent positioning (e.g., 3-methoxy vs. 4-methoxy) influences electronic properties and binding affinity, as seen in and .

Pharmacological and Physicochemical Properties

Bioactivity

- Kinase Inhibition: Imidazopyridazine-pyrrolidine hybrids () exhibit nanomolar-range inhibition of adaptor-associated kinase 1 (AAK1), relevant for pain management .

- Antimicrobial Potential: Quinoline derivatives () often demonstrate activity against bacterial or fungal targets due to intercalation or enzyme inhibition .

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Methoxyphenyl)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone?

A validated synthetic route involves a multi-step process:

- Step 1 : Introduce the quinolin-2-yloxy group to the pyrrolidine ring via nucleophilic aromatic substitution under anhydrous conditions using a base like potassium carbonate.

- Step 2 : Couple the modified pyrrolidine with a 3-methoxyphenylacetyl moiety using a coupling agent (e.g., EDCI/HOBt) in dichloromethane.

- Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement parameters : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.

- Validation : Check R-factor convergence (<5%) and residual electron density maps using SHELXPRO .

Q. What analytical techniques are suitable for purity assessment?

- HPLC-MS : C18 column, acetonitrile/water (0.1% formic acid) gradient, monitoring [M+H]+ at m/z 403.2.

- NMR : Confirm absence of impurities via 1H/13C spectra (e.g., verify methoxy singlet at δ 3.8 ppm and quinoline aromatic protons at δ 8.1–8.9 ppm) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Hypothesis 1 : Tautomeric equilibria (e.g., keto-enol forms). Test via variable-temperature NMR (VT-NMR) in DMSO-d5.

- Hypothesis 2 : Residual solvents or synthetic byproducts. Cross-validate with GC-FTIR (Figure 7 in ) to identify carbonyl stretches (1700–1750 cm⁻¹) or quinoline C=N vibrations.

Q. What experimental designs are optimal for studying metabolic stability?

- In vitro liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, monitor depletion via LC-MS/MS.

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to detect hydroxylated or demethylated metabolites .

Q. How to address discrepancies in biological activity across assay platforms?

- Case study : If IC50 values vary between enzyme-linked and cell-based assays:

- Control : Validate assay conditions (e.g., pH, temperature, ATP levels).

- Advanced analysis : Apply kinetic binding models (e.g., surface plasmon resonance) to measure direct target interaction, ruling out off-target effects .

Q. What strategies mitigate challenges in polymorph screening?

- Techniques : Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs.

- Crystallization optimization : Screen solvents (e.g., DMF, THF) under varying cooling rates. SHELXD can assist in solving structures from twinned crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.